Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
Crystallographic Studies: Monoclinic System and Space Group Identification
Comprehensive crystallographic analysis of benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate has revealed detailed information about its solid-state structure and packing arrangements. The compound crystallizes in the monoclinic crystal system, which is characterized by three unequal cell axes with two angles equal to 90 degrees and one oblique angle. Specifically, the crystal structure belongs to space group P2₁/c, indicating a primitive lattice with a 21 screw axis along the b-direction and a c-glide plane perpendicular to the b-axis. This space group is one of the most commonly observed for organic compounds and provides insight into the molecular packing preferences of this nitrobenzoate derivative.
The unit cell parameters determined through single crystal X-ray diffraction studies provide precise geometric information about the crystal structure. The lattice constants are a = 5.590 Ångströms, b = 17.591 Ångströms, and c = 15.427 Ångströms, with the unit cell volume calculated as 1516.9 cubic Ångströms. The asymmetric unit contains four molecules (Z = 4), indicating that four complete molecules of this compound are present within each unit cell. These crystallographic parameters reflect the efficient packing of the molecules in the solid state and provide essential information for understanding intermolecular interactions and crystal stability.
| Crystallographic Parameter | Value | Units |
|---|---|---|
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a-axis | 5.590 | Ångströms |
| b-axis | 17.591 | Ångströms |
| c-axis | 15.427 | Ångströms |
| Unit Cell Volume | 1516.9 | Cubic Ångströms |
| Formula Units per Cell | 4 | - |
The monoclinic crystal system observed for this compound is consistent with the molecular geometry and intermolecular forces present in the structure. The relatively large b-axis dimension compared to the a and c axes suggests that the molecules adopt an extended conformation that maximizes favorable intermolecular interactions while minimizing steric clashes between bulky substituents. The space group P2₁/c allows for efficient packing of the asymmetric molecules through symmetry operations that optimize crystal stability. Single crystal X-ray diffraction data were collected using a Bruker diffractometer with graphite-monochromatized molybdenum radiation, ensuring high-quality structural determination.
Comparative Analysis of Torsional Angles in Nitro-Substituted Benzoate Derivatives
The study of torsional angles in nitro-substituted benzoate derivatives reveals important structure-property relationships that influence molecular behavior and reactivity. Research on related compounds has demonstrated that nitro group torsion angles significantly affect electronic properties, including reduction potentials and molecular stability. In di-ortho-substituted nitrobenzenes, torsion angles between the nitro group and the aromatic ring can vary dramatically depending on steric interactions with neighboring substituents, ranging from near-planar conformations of approximately 36 degrees to highly twisted arrangements approaching 92 degrees.
Comparative studies of structural analogs provide valuable insights into the conformational preferences of this compound. The 4-hydroxyproline nitrobenzoate derivative demonstrates how nitrobenzoate groups can influence molecular geometry through hyperconjugative interactions. In this related system, variations in carbon-hydrogen to carbon-oxygen torsion angles from 148 degrees to 163 degrees result in measurable changes in bond lengths, with a 15-degree increase in torsion angle corresponding to a 0.018 Ångström decrease in carbon-hydrogen to carbon-oxygen bond length. These observations support the importance of favorable sigma carbon-hydrogen to sigma-star carbon-oxygen hyperconjugative interactions that increase with greater orbital overlap.
The electronic effects of nitro group orientation in this compound can be understood through comparison with systematically varied analogs. Studies of 3-nitro-4-alkylbenzamides reveal that nitro group torsion angles influence reduction potentials, with a reduction potential decrease of 90 millivolts observed when progressing from unsubstituted to tert-butyl derivatives. This substantial change cannot be attributed solely to electronic effects of alkyl groups, indicating that increasing nitro group torsion angles significantly lower reduction potentials. The implications for this compound suggest that its specific substitution pattern and resulting conformational preferences will influence its electrochemical behavior and reactivity.
| Compound Type | Nitro Torsion Angle Range | Electronic Effect | Reference System |
|---|---|---|---|
| Unsubstituted Derivatives | 36° | Baseline Reduction Potential | 3-nitrobenzamide |
| Moderately Substituted | 50-65° | Intermediate Effects | Isopropyl derivatives |
| Highly Substituted | 92° | 90mV Potential Decrease | tert-Butyl derivatives |
| Hydroxyproline Conjugates | 148-163° | Bond Length Variation | Nitrobenzoate esters |
Properties
IUPAC Name |
benzyl 5-methoxy-2-nitro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO6/c1-27-20-12-18(22(24)29-15-17-10-6-3-7-11-17)19(23(25)26)13-21(20)28-14-16-8-4-2-5-9-16/h2-13H,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQROUMRXLGWYTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-])OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20447478 | |
| Record name | benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205259-40-1 | |
| Record name | Phenylmethyl 5-methoxy-2-nitro-4-(phenylmethoxy)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205259-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20447478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 5-methoxy-2-nitro-4-(phenylmethoxy)-, phenylmethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
Detailed Preparation Steps
Esterification
- Starting Material: 4-hydroxy-3-methoxybenzoic acid or its positional isomers.
- Reaction Conditions: Reflux with methanol in the presence of concentrated sulfuric acid as a catalyst.
- Purpose: To convert the carboxylic acid group into a methyl ester, increasing solubility and reactivity for subsequent steps.
This step is well-documented, for example, in the synthesis of methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, where refluxing with methanol and sulfuric acid yields the ester intermediate efficiently.
Benzylation (Protection of Hydroxyl Group)
- Reagents: Benzyl bromide and potassium carbonate (K₂CO₃) as a base.
- Solvent: Typically dichloromethane (DCM) or dimethylformamide (DMF).
- Mechanism: Nucleophilic substitution where the phenolic hydroxyl group is converted into a benzyloxy group.
- Conditions: Room temperature to mild heating; reaction times vary but generally proceed to completion within hours.
This step protects the hydroxyl group, preventing unwanted side reactions during nitration and other transformations.
Nitration
- Reagents: Nitric acid (HNO₃), often in a mixed acid system.
- Conditions: Controlled temperature to avoid over-nitration or decomposition.
- Outcome: Introduction of the nitro group at the 2-position of the aromatic ring.
Nitration is a critical step requiring careful thermal control due to its exothermic nature. The reaction is typically performed after benzylation to ensure regioselectivity and to protect sensitive groups.
Representative Synthetic Route Example
| Step | Reaction | Reagents/Conditions | Outcome/Product |
|---|---|---|---|
| 1 | Esterification | 4-hydroxy-3-methoxybenzoic acid + MeOH, H₂SO₄, reflux | Methyl 4-hydroxy-5-methoxybenzoate |
| 2 | Benzylation | Benzyl bromide, K₂CO₃, DCM or DMF, RT to mild heat | Methyl 4-(benzyloxy)-5-methoxybenzoate |
| 3 | Nitration | HNO₃, controlled temperature | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate |
| 4 | Conversion to Benzyl Ester (if needed) | Benzyl alcohol, coupling agents or transesterification | Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate |
Purification and Characterization
- Purification: Column chromatography or recrystallization is employed to isolate the pure compound.
- Characterization: Confirmed by techniques such as ^1H NMR, LC-MS, and X-ray crystallography.
- Crystallography Data: For methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, crystallization occurs in the monoclinic system, space group P2(1)/c, with unit cell parameters a = 5.590 Å, b = 17.591 Å, c = 15.427 Å, and volume V = 1516.9 ų.
Industrial and Scalable Preparation Considerations
- Continuous Flow Synthesis: Industrial processes may use continuous flow reactors to improve yield and safety, especially for nitration steps which are exothermic and require precise temperature control.
- Automated Parameter Control: Temperature, pressure, and reagent stoichiometry are tightly regulated to minimize byproducts and maximize purity.
- Yield Optimization: Typical yields for analogous compounds range from 65% to 85% depending on reaction conditions and purification efficiency.
Research Findings and Analysis
- Reaction Efficiency: Esterification under reflux with sulfuric acid is efficient and reproducible.
- Protection Strategy: Benzylation using benzyl bromide and K₂CO₃ is a reliable method for hydroxyl protection, critical for selective nitration.
- Nitration Challenges: Requires careful thermal management to avoid over-nitration or decomposition; reaction conditions must be optimized for each substrate.
- Purification: Chromatographic techniques provide high purity; recrystallization is effective for bulk isolation.
- Characterization: Structural confirmation by NMR and X-ray diffraction ensures the correct substitution pattern and stereochemistry.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent(s) | Yield Range (%) | Notes |
|---|---|---|---|---|---|
| Esterification | Methanol, H₂SO₄ catalyst | Reflux (~65-70°C) | Methanol | 80-90 | Acid-catalyzed esterification |
| Benzylation | Benzyl bromide, K₂CO₃ | RT to 40°C | DCM or DMF | 75-85 | Nucleophilic substitution |
| Nitration | Nitric acid (HNO₃) | 0-10°C (controlled) | Mixed acid or HNO₃ | 65-78 | Exothermic; requires temperature control |
| Purification | Column chromatography or recrystallization | Ambient | Various | N/A | Ensures high purity |
Scientific Research Applications
Chemical Properties and Structure
BnBz-BMNB is characterized by several functional groups:
- Benzyl group : Enhances lipophilicity, facilitating membrane penetration.
- Benzyloxy group : May improve biological activity through better solubility.
- Methoxy group : Influences binding affinity to biological targets.
- Nitro group : Known for potential bioreduction to reactive intermediates.
These structural elements contribute significantly to the compound's reactivity and biological activity.
Chemical Synthesis
BnBz-BMNB serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in various chemical reactions, including:
- Oxidation : The nitro group can be reduced to an amino group.
- Reduction : It can undergo bioreduction, leading to reactive intermediates.
- Substitution Reactions : The methoxy group can participate in nucleophilic aromatic substitution.
Biological Research
Research indicates potential biological activities of BnBz-BMNB, particularly in:
- Antimicrobial Activity : Preliminary studies suggest it exhibits significant inhibition against various microbial strains, making it a candidate for antimicrobial drug development.
- Anticancer Activity : The compound's nitro group may enhance its ability to disrupt cellular processes associated with cancer progression. Similar compounds have shown potential in inducing apoptosis in cancer cells through mechanisms such as reactive oxygen species (ROS) generation.
Case Study 1: Anticancer Activity Investigation
A study explored the anticancer properties of BnBz-BMNB by examining its effects on various cancer cell lines. The results indicated that the compound induced apoptosis through ROS generation and interference with critical signaling pathways. This suggests its potential as a therapeutic agent in cancer treatment.
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial efficacy of BnBz-BMNB showed promising results against both Gram-positive and Gram-negative bacteria. The compound demonstrated a significant zone of inhibition in agar diffusion tests, indicating its potential use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzyloxy and methoxy groups can enhance the compound’s ability to penetrate biological membranes, facilitating its effects on target cells and pathways.
Comparison with Similar Compounds
Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate (CAS: 61032-41-5)
Structural Differences :
- Ester Group : Methyl ester instead of benzyl ester.
- Molecular Formula: $ \text{C}{16}\text{H}{15}\text{NO}_6 $, with a molar mass of 317.29 g/mol.
Synthesis and Characterization: Synthesized from 4-hydroxy-3-methoxybenzoic acid via esterification with methanol, benzylation using benzyl bromide, and nitration with $ \text{HNO}_3 $. Characterized by $ ^1\text{H} $ NMR, LC-MS, and X-ray crystallography .
Functional Implications :
- Lower molecular weight may improve bioavailability in pharmacological contexts.
Benzyl 4-(Benzyloxy)-3-methoxybenzoate (CAS: 91203-74-6)
Structural Differences :
- Substituent Position : Methoxy group at position 3 instead of 3.
- Lacks Nitro Group: No nitro substituent at position 2.
Applications :
Used as a protected intermediate in organic synthesis. The absence of a nitro group limits its utility in reactions requiring electron-deficient aromatic systems .
Benzyl 2-Amino-4-(benzyloxy)-5-methoxybenzoate (CAS: 205259-41-2)
Structural Differences :
- Nitro vs. Amino Group: The nitro group at position 2 is replaced by an amino group.
Functional Implications :
Methyl 5-(Benzyloxy)-2-bromo-4-methoxybenzoate (CAS: 1263155-19-6)
Structural Differences :
- Nitro vs. Bromo Group : Bromo substituent at position 2 instead of nitro.
- Molecular Formula : $ \text{C}{16}\text{H}{15}\text{BrO}_4 $, molar mass 351.19 g/mol.
Functional Implications :
5-(Benzyloxy)-2-nitrobenzoic Acid (CAS: 61340-15-6)
Structural Differences :
- Carboxylic Acid vs. Ester : Free carboxylic acid at position 1 instead of a benzyl ester.
Functional Implications :
- The carboxylic acid enhances polarity, improving water solubility.
- Capable of forming salts or participating in decarboxylation reactions .
Tabular Comparison of Key Compounds
Research Findings and Implications
- Nitro Group Reactivity : The nitro group in this compound facilitates reduction to amines, a critical step in drug synthesis (e.g., HDAC inhibitors) .
- Steric and Electronic Effects : The ortho-nitro group creates steric hindrance and electron withdrawal, influencing regioselectivity in electrophilic substitutions .
- Protective Group Utility: Benzyl groups enable selective deprotection, as demonstrated in the synthesis of analogues like Benzyl 2-amino-4-(benzyloxy)-5-methoxybenzoate .
Biological Activity
Benzyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse sources and presenting relevant data.
Chemical Structure and Properties
This compound features several functional groups:
- Benzyl group : Enhances lipophilicity.
- Benzyloxy group : May facilitate membrane penetration.
- Methoxy group : Can influence binding affinity.
- Nitro group : Known for its potential to undergo bioreduction, forming reactive intermediates that interact with cellular components.
These structural elements contribute to the compound's biological activity by affecting its interaction with various molecular targets.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various microbial strains. Research indicates that compounds with similar structures often demonstrate significant inhibition against bacteria and fungi, making this compound a candidate for further investigation in antimicrobial drug development.
Anticancer Activity
The anticancer potential of this compound is under exploration. The presence of the nitro group may enhance its ability to disrupt cellular processes associated with cancer progression. Compounds with similar functional groups have been reported to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interference with critical signaling pathways.
The mechanism of action for this compound likely involves:
- Bioreduction of the nitro group , leading to reactive intermediates that can modify cellular macromolecules.
- Interaction with specific enzymes or receptors , potentially altering their activity and influencing cellular responses.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| Benzyl 4-hydroxy-5-methoxy-2-nitrobenzoate | Lacks benzyloxy group; different solubility properties |
| Benzyl 4-(benzyloxy)-2-nitrobenzoate | Different nitro positioning; affects reactivity |
| Benzyl 4-(benzyloxy)-5-methoxybenzoate | No nitro group; different biological activity profile |
The combination of both benzyloxy and methoxy groups along with a nitro substitution in this compound significantly influences its reactivity and potential biological activities compared to these similar compounds.
Q & A
Basic Research Question
Answer:
The synthesis typically involves three stages: esterification, benzylation, and nitration. Starting from 4-hydroxy-3-methoxybenzoic acid:
Esterification : React with benzyl alcohol or methanol in the presence of concentrated sulfuric acid under reflux to form the methyl or benzyl ester intermediate .
Benzylation : Protect the hydroxyl group via substitution with benzyl bromide using a base like K₂CO₃ in a polar aprotic solvent (e.g., DMF) at elevated temperatures (60–80°C) .
Nitration : Introduce the nitro group using HNO₃ under controlled conditions (0–5°C) to avoid over-nitration or decomposition .
Q. Optimization Strategies :
- Temperature Control : Maintain low temperatures during nitration to minimize side reactions.
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance benzylation efficiency.
- Solvent Choice : Anhydrous DMF improves solubility and reaction homogeneity.
Which spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Basic Research Question
Answer:
Key techniques include:
Q. Data Interpretation Tips :
- Compare experimental NMR shifts with computed values (e.g., using ChemDraw or ACD/Labs).
- Cross-validate LC-MS results with isotopic patterns to rule out impurities.
How can researchers resolve contradictions in spectral data when confirming the structure of this compound?
Advanced Research Question
Answer:
Contradictions often arise from:
- Overlapping Peaks in NMR : Use 2D NMR (COSY, HSQC) to decouple signals. For example, HSQC can differentiate between methoxy (δ 3.8–4.0 ppm) and benzyloxy CH₂ groups .
- Ambiguous Mass Fragments : Perform tandem MS/MS to trace fragmentation pathways and validate the nitro group’s position.
- Crystallographic Disorder : Refine X-ray data with software like SHELXTL-97 and check for residual electron density peaks .
Q. Methodology :
- Repeat experiments under varied conditions (e.g., solvent, temperature).
- Compare with structurally analogous compounds (e.g., methyl esters in ).
What strategies mitigate by-product formation during the nitration of intermediates?
Advanced Research Question
Answer:
Common by-products include di-nitrated derivatives and oxidation products. Mitigation approaches:
- Controlled Stoichiometry : Use 1.2 equivalents of HNO₃ to limit over-nitration .
- Low-Temperature Reaction : Maintain 0–5°C to suppress radical side reactions.
- Purification Techniques : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .
Case Study :
In , nitration at 0°C yielded 85% purity, which improved to >95% after recrystallization.
How do computational methods assist in understanding the reactivity of this compound?
Advanced Research Question
Answer:
Computational tools provide insights into:
- Electrophilic Reactivity : Density Functional Theory (DFT) calculates Fukui indices to predict sites for nucleophilic attack (e.g., nitro group’s meta position) .
- Thermodynamic Stability : Molecular dynamics simulations assess conformational flexibility, explaining crystallization tendencies.
- Reaction Pathways : Transition state analysis (using Gaussian or ORCA) models nitration mechanisms, guiding experimental optimization.
Example :
DFT studies on analogous nitrobenzoates show that electron-withdrawing groups (e.g., nitro) reduce aromatic ring reactivity, aligning with observed regioselectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
